molecular formula C9H10ClNO B14822054 2-Chloro-4-cyclopropoxy-6-methylpyridine

2-Chloro-4-cyclopropoxy-6-methylpyridine

Cat. No.: B14822054
M. Wt: 183.63 g/mol
InChI Key: VBDYFJRJWCKSGC-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-6-methylpyridine is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and a methyl group at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-6-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-6-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxy-6-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-6-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-8(5-9(10)11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

VBDYFJRJWCKSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)OC2CC2

Origin of Product

United States

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